

# A Comparative In Vivo Analysis of GPR139 Agonists: JNJ-63533054 and TAK-041

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo properties of two prominent GPR139 agonists, **JNJ-63533054** and TAK-041. Both compounds have been investigated for their potential in treating central nervous system disorders. This document synthesizes available preclinical data to facilitate an objective evaluation of their in vivo performance, supported by experimental details.

### **Mechanism of Action**

Both **JNJ-63533054** and TAK-041 are potent and selective agonists of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor highly expressed in the central nervous system, particularly in the habenula, a brain region implicated in mood, motivation, and reward. [1][2] The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine.[2][3] Activation of GPR139 is thought to modulate dopaminergic and serotonergic systems, making it a target for neuropsychiatric disorders.

## **GPR139 Signaling Pathway**

Activation of GPR139 by agonists like **JNJ-63533054** and TAK-041 initiates a signaling cascade primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).





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**GPR139 Signaling Cascade** 

### In Vivo Pharmacokinetics

Both compounds are orally bioavailable and penetrate the blood-brain barrier.

Table 1: Pharmacokinetic Parameters of JNJ-63533054 in Rodents



Species	Dose (p.o.)	Time (h)	Plasma Conc. (ng/mL)	Brain Conc. (ng/mL)	Brain/Plasm a Ratio
Mouse	10 mg/kg	0.25	1968 ± 1298	2115 ± 1404	~1.1
0.5	1293 ± 467	1341 ± 514	~1.0		
1	823 ± 276	825 ± 286	~1.0	_	
2	450 ± 156	450 ± 156	~1.0	_	
4	227 ± 115	216 ± 96	~1.0	_	
8	62 ± 46	45 ± 14	~0.7	_	
Rat	10 mg/kg	0.5	350 ± 2.5	416 ± 1.4	~1.2
2	183 ± 69	217 ± 56	~1.2		
6	81 ± 9	93 ± 10	~1.1	_	
Data presented as mean ± SD.				<del>-</del>	

Limited publicly available pharmacokinetic data for TAK-041 in rodents prevents a direct tabular comparison. However, studies in humans have shown that TAK-041 is rapidly absorbed with a long half-life.

# In Vivo Pharmacodynamics Target Engagement: c-fos Expression in the Habenula

Activation of GPR139 in the habenula is expected to increase neuronal activity, which can be measured by the expression of the immediate early gene c-fos.

**JNJ-63533054**: Oral administration of **JNJ-63533054** at doses of 10 and 30 mg/kg did not significantly alter c-fos expression in the medial habenula of mice.

TAK-041: In contrast, TAK-041 was shown to increase c-fos expression in the habenula of wild-type mice, an effect that was absent in GPR139 knockout mice, confirming target engagement



in vivo.

Table 2: Comparative Effect on c-fos Expression in the Habenula

Compound	Species	Dose (p.o.)	Effect on c-fos Expression	Reference
JNJ-63533054	Mouse	10, 30 mg/kg	No significant effect	
TAK-041	Mouse	Not specified	Increased expression	_

### **Neurochemical Effects**

**JNJ-63533054**: In vivo microdialysis studies in rats showed that **JNJ-63533054** (10 mg/kg, p.o.) did not alter basal levels of dopamine or serotonin in the medial prefrontal cortex (mPFC) or the nucleus accumbens (NAc). It also had no effect on amphetamine-induced dopamine release in the NAc.

TAK-041: Microdialysis studies in rats indicated that TAK-041 reduced amphetamine- and nicotine-induced dopamine release in the NAc.

Table 3: Comparative Effects on Neurotransmitter Levels

Compound	Species	Brain Region	Neurotrans mitter	Effect	Reference
JNJ- 63533054	Rat	mPFC, NAc	Dopamine, Serotonin	No effect on basal levels	
TAK-041	Rat	NAc	Dopamine	Reduced amphetamine /nicotine- induced release	



### **Behavioral Effects**

**JNJ-63533054**: In behavioral models, **JNJ-63533054** (10 mg/kg, p.o.) produced a small anxiolytic-like effect in the marble burying test in mice but had no significant effect in the elevated plus maze. It also showed an anhedonic-like effect in the urine sniffing test.

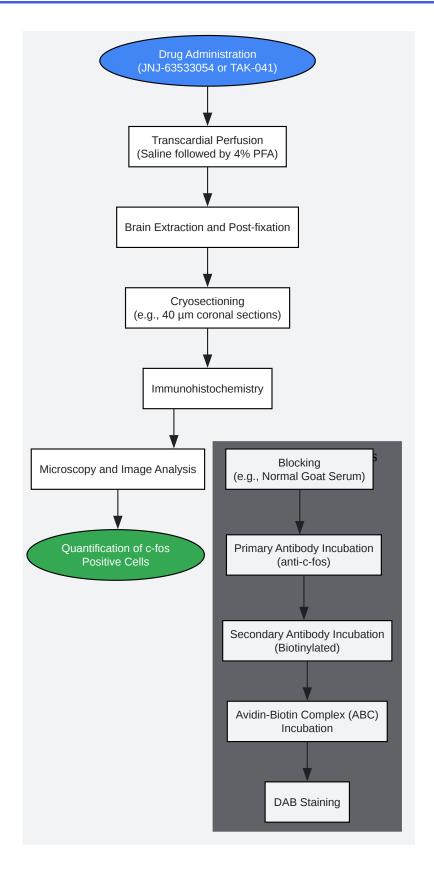
TAK-041: TAK-041 has been shown to rescue social interaction deficits in multiple rodent models of schizophrenia.

Table 4: Comparative Behavioral Effects

Compound	Species	Behavioral Model	Outcome	Reference
JNJ-63533054	Mouse	Marble Burying Test	Small anxiolytic- like effect	
Mouse	Elevated Plus Maze	No significant effect		
Mouse	Urine Sniffing Test	Anhedonic-like effect	_	
TAK-041	Mouse	Social Interaction Models	Rescued social deficits	

## Experimental Protocols In Vivo c-fos Immunohistochemistry Workflow





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c-fos Immunohistochemistry Workflow

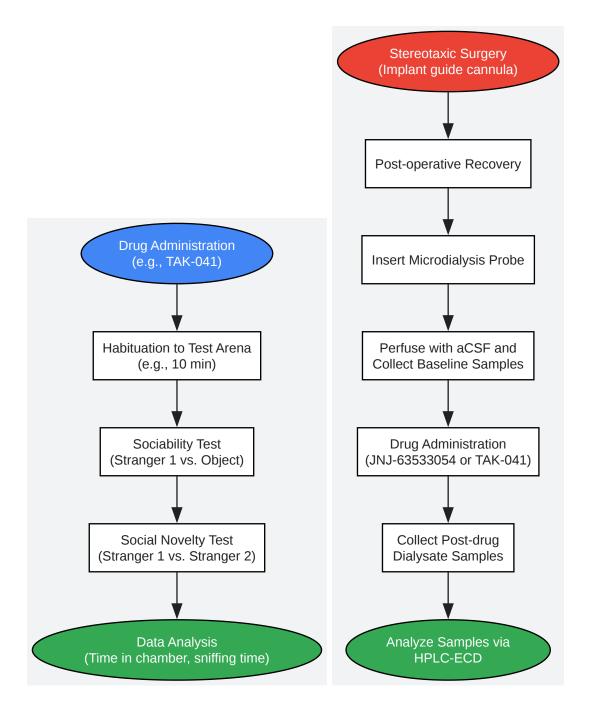


#### Detailed Protocol for c-fos Immunohistochemistry:

- Drug Administration: Administer **JNJ-63533054**, TAK-041, or vehicle control to animals (e.g., mice) via the desired route (e.g., oral gavage).
- Perfusion: After a set time (e.g., 2 hours), deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphatebuffered saline (PBS).
- Tissue Processing: Extract the brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
- Sectioning: Section the brains coronally (e.g., 40 μm thickness) using a cryostat.
- Immunostaining:
  - Wash sections in PBS.
  - Block endogenous peroxidase activity with H<sub>2</sub>O<sub>2</sub>.
  - Block non-specific binding with a blocking solution (e.g., normal goat serum).
  - Incubate with a primary antibody against c-fos overnight at 4°C.
  - Wash and incubate with a biotinylated secondary antibody.
  - Wash and incubate with an avidin-biotin complex (ABC) reagent.
  - Visualize with a diaminobenzidine (DAB) solution.
- Imaging and Analysis: Mount sections on slides, dehydrate, and coverslip. Capture images
  of the habenula using a microscope and quantify the number of c-fos positive cells using
  image analysis software.

### **Social Interaction Test Workflow**





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### References







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